Product packaging for (3-Chloropropyl)oxirane(Cat. No.:CAS No. 19141-74-3)

(3-Chloropropyl)oxirane

Cat. No.: B101720
CAS No.: 19141-74-3
M. Wt: 120.58 g/mol
InChI Key: LSOXTBBDZHIHDE-UHFFFAOYSA-N
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Description

Contextualization within Epoxide Chemistry and Organohalogen Compounds

(3-Chloropropyl)oxirane, also known as 5-chloro-1,2-epoxypentane, is chemically classified as both an epoxide and an organohalogen compound. lookchem.com Epoxides, or oxiranes, are a class of cyclic ethers characterized by a strained three-membered ring containing one oxygen and two carbon atoms. ontosight.aiatamanchemicals.comlibretexts.org This ring strain makes epoxides highly reactive towards nucleophiles, leading to ring-opening reactions that are fundamental to their utility in chemical synthesis. libretexts.org The reactivity of the epoxide group in this compound is a defining feature, allowing for the introduction of various functional groups and the formation of new chemical bonds.

Concurrently, the presence of a chlorine atom on the propyl chain places this compound within the family of organohalogen compounds. This part of the molecule introduces a second reactive site. The chlorine atom can be displaced through nucleophilic substitution reactions, a pathway that further expands its synthetic versatility. The molecule's structure is distinct from that of its more commonly known isomer, epichlorohydrin (B41342), where the chlorine atom is attached to the methyl group directly adjacent to the oxirane ring. This structural difference influences its reactivity and applications. The dual functionality of this compound—the ring-opening potential of the epoxide and the substitution capability of the chloroalkyl group—positions it as a valuable and highly adaptable reagent in modern chemistry.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₉ClO lookchem.comguidechem.com
Molecular Weight 120.58 g/mol chemicalbook.com
Boiling Point 155.2°C at 760 mmHg lookchem.com
Density 1.098 g/cm³ lookchem.com
Flash Point 47.1°C lookchem.com
Refractive Index 1.452 lookchem.com
Topological Polar Surface Area 12.5 Ų guidechem.com

Significance as a Building Block in Organic Synthesis

The dual reactivity of this compound establishes it as a significant organic building block, a term used for functionalized molecules that serve as foundational units for the modular construction of more complex chemical structures. alfa-chemistry.com Its ability to undergo both nucleophilic ring-opening of the epoxide and nucleophilic substitution at the chlorinated carbon makes it a crucial intermediate for creating a diverse array of products, including those for the pharmaceutical and agrochemical sectors.

In medicinal chemistry, building blocks like this compound are valuable for the efficient synthesis of novel drug candidates. alfa-chemistry.com Research has demonstrated its use as a precursor in the development of biologically active molecules, with specific investigations into its role in synthesizing new antiviral and anticancer agents. The reactivity of the epoxide ring allows for modifications that can enhance the biological activity of the target molecules. A practical example of its utility is in the synthesis of (S)-5-chloro-1,2-epoxypentane, a key step in a preparation method for (S)-N-BOC-3-hydroxypiperidine, a valuable chiral intermediate. lookchem.com The compound's participation in these targeted syntheses highlights its importance in constructing molecules with specific functionalities and stereochemistry.

Role in Polymer Science and Materials Engineering

The chemical characteristics of this compound make it a valuable monomer and additive in polymer science and materials engineering. tu-darmstadt.de It is primarily utilized in the production of halogenated polyethers, such as poly[(3‐chloropropyl)‐oxirane], which are noted for their distinctive chemical resistance and thermal stability. acs.org These properties make them suitable for applications demanding high-performance materials.

The functional chloropropyl group is also exploited in advanced materials synthesis. For instance, it has been used to create dendrigraft polysiloxanes bearing 3-chloropropyl functional groups, demonstrating its utility in constructing complex, branched polymer architectures. researchgate.net This functional group can also serve as a reactive handle for further chemical modifications, such as in "click" chemistry, a powerful tool for materials functionalization. scut.edu.cn

Table 2: Applications of this compound in Material Science

Industry Application Function Benefit
Plastics Epoxy Resin Production Reactive Diluent Enhances processability, reduces viscosity lookchem.com
Adhesives Formulation of Adhesives Crosslinking Agent Improves mechanical properties and thermal stability lookchem.com
Coatings Protective Coating Formulation Component Provides enhanced adhesion and chemical resistance lookchem.com
Polymers Specialty Polymer Production Monomer Forms halogenated polyethers with chemical resistance

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is evident from its long-standing presence in chemical literature and its application in contemporary research fields. Early studies focused on fundamental aspects of its reactivity and polymerization, with research from the 1980s exploring the properties of polyethers derived from it. acs.org

Modern research has shifted towards leveraging its unique structure for more specialized and high-performance applications. For example, studies have extensively investigated its polymerization kinetics to better control the synthesis of specialty polymers. A significant area of current research involves its use as a building block for advanced functional materials. Case studies have demonstrated its role in the synthesis of novel antiviral compounds and its incorporation into polymer electrolytes for potential use in lithium-ion batteries.

Furthermore, the compound's functional handles make it suitable for modern synthetic methodologies. Its utility in "click" chemistry, a set of powerful and reliable reactions for joining molecular units, highlights its relevance in contemporary materials science and bioconjugation. scut.edu.cn The inclusion of this compound in high-throughput screening programs, such as those conducted by the U.S. Environmental Protection Agency, confirms its continued importance in the broader chemical and toxicological research landscape. epa.gov These diverse research trajectories, from fundamental polymer chemistry to advanced energy materials and biochemical applications, underscore the sustained academic interest in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO B101720 (3-Chloropropyl)oxirane CAS No. 19141-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloropropyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO/c6-3-1-2-5-4-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOXTBBDZHIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940760
Record name 2-(3-Chloropropyl)oxirane
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Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19141-74-3
Record name 2-(3-Chloropropyl)oxirane
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Record name (3-Chloropropyl)oxirane
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Record name 2-(3-Chloropropyl)oxirane
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Record name (3-chloropropyl)oxirane
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Advanced Synthetic Methodologies for 3 Chloropropyl Oxirane and Functionalized Analogues

Regio- and Stereoselective Synthesis of Epoxides Bearing Halogenated Side Chains

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of epoxides like (3-chloropropyl)oxirane, as the position and orientation of the functional groups dictate the properties and subsequent reactivity of the molecule.

One approach to achieving regioselectivity in the formation of epoxides with halogenated side chains involves the cyclization of chloropolyols in water. This method has been shown to be chemoselective for the formation of tetrahydrofurans, but the principles can be adapted for epoxide synthesis. nih.gov For instance, the synthesis of (S)-5-chloro-1,2-epoxypentane, an analogue of this compound, has been achieved with high purity (99.32%) and yield (91.6%) starting from (S)-1,5-dichloro-2-pentanol. chemicalbook.com The reaction proceeds by treatment with sodium hydroxide (B78521) in dichloromethane (B109758) at a controlled temperature of no higher than 25°C. chemicalbook.com This demonstrates the potential for base-induced intramolecular cyclization to selectively form the desired epoxide ring.

Furthermore, trifluoroacetate-catalyzed opening of the oxirane ring of glycidyl (B131873) derivatives provides a pathway to configurationally homogeneous products. rsc.org This highlights the importance of catalyst choice in directing the stereochemical outcome of reactions involving epoxides. Fungal peroxygenases have also demonstrated high regioselectivity and enantioselectivity in the epoxidation of fatty acids, offering a biocatalytic route to chiral epoxides. nih.gov While not directly applied to this compound, these enzymatic methods showcase the potential for highly selective syntheses. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. Various catalytic systems have been developed to promote the epoxidation of precursor molecules.

A notable method involves the use of a triethylaluminum (B1256330) solution as a catalyst for the preparation of this compound from its corresponding alkenol. sigmaaldrich.com This approach is also applicable to the synthesis of other chloroalkyl-substituted oxiranes. sigmaaldrich.com The use of modified triethylaluminum catalysts under controlled conditions, such as in neat monomers and under an inert atmosphere, is a key method for the polymerization of the monomer to form poly[this compound].

Another catalytic strategy involves the reaction of carbon dioxide with epoxides to produce cyclic carbonates. While this is a subsequent reaction of the oxirane, the catalysts employed are relevant. Bimetallic aluminum(salen) complexes, particularly when immobilized on a support like amorphous silica (B1680970), have been shown to be highly active heterogeneous catalysts for this conversion. whiterose.ac.uk This suggests the potential for using similar supported catalysts in the synthesis of the epoxide itself.

The synthesis of precursors for this compound also benefits from catalytic methods. For example, the synthesis of 3-chloropropyltrimethoxysilane (B1208415), a precursor for derivatization, can be achieved using a ruthenium carbonyl complex as a catalyst in the reaction of trimethoxysilane (B1233946) and allyl chloride. google.com However, the yield was not always satisfactory. google.com Another approach utilizes a Ru-B/γ-Al2O3 catalyst in a fixed-bed reactor for the reaction of 3-chloropropene and triethoxysilane (B36694). chemicalbook.com

Catalyst SystemReactantsProductKey Features
Triethylaluminum solutionAlkenolThis compoundUsed for the preparation of various chloroalkyl-substituted oxiranes. sigmaaldrich.com
Modified triethylaluminumMonomerPoly[this compound]Polymerization under controlled conditions.
Bimetallic aluminum(salen) complexEpoxide, CO2Cyclic carbonateHeterogeneous catalyst for subsequent conversion. whiterose.ac.uk
Ruthenium carbonyl complexTrimethoxysilane, Allyl chloride3-ChloropropyltrimethoxysilaneYield can be unsatisfactory. google.com
Ru-B/γ-Al2O33-Chloropropene, Triethoxysilane3-ChloropropyltriethoxysilaneFixed-bed reactor synthesis. chemicalbook.com

Preparation of Precursors for this compound Derivatization

The versatility of this compound is expanded through the synthesis of its derivatives, which often begins with the preparation of specific precursors. These precursors introduce new functional groups that can be further modified.

Synthesis of Chloropropyl Isocyanate Derivatives

Chloropropyl isocyanate derivatives are valuable precursors for introducing ureido functionalities. The synthesis of these derivatives is typically achieved through the nucleophilic addition of 3-chloropropyl isocyanate to anilines. nih.gov The reaction conditions, including the choice of base (e.g., 4-dimethylaminopyridine, pyridine) and solvent (e.g., THF, acetonitrile (B52724), methylene (B1212753) chloride), are adjusted based on the nucleophilicity of the aniline (B41778) and the electrophilicity of the isocyanate. nih.gov For instance, N-phenyl ureidobenzenesulfonate derivatives substituted with a 3-chloropropyl urea (B33335) moiety have been prepared using this method. nih.gov Another approach involves the reaction of organic halides with a metal cyanate (B1221674) in the presence of a nickel complex catalyst to produce isocyanates. google.com

Routes to 3-Chloropropyltrialkoxysilanes

3-Chloropropyltrialkoxysilanes are key precursors for introducing silyl (B83357) groups, which can then be used for surface modification or as building blocks for larger structures. A common synthetic route is the hydrosilylation of allyl chloride with a trialkoxysilane, such as triethoxysilane or trimethoxysilane.

One method involves reacting 3-chloropropene and triethoxysilane in a fixed-bed reactor with a Ru-B/γ-Al2O3 catalyst. chemicalbook.com The reaction is carried out at 115°C, and the resulting product is purified by distillation. chemicalbook.com Another approach uses a ruthenium carbonyl complex to catalyze the reaction between trimethoxysilane and allyl chloride. google.com However, this method has been noted to have unsatisfactory yields. google.com An improved method for producing 3-chloropropyltrimethoxysilane with a high yield involves using a catalyst derived from Ru3(CO)12 in an alkane solvent with a boiling point higher than trimethoxysilane. google.com This process is considered safe, inexpensive, and industrially advantageous. google.com

PrecursorSynthetic MethodKey Reagents/Catalysts
Chloropropyl Isocyanate DerivativesNucleophilic addition3-Chloropropyl isocyanate, Anilines, Bases (e.g., 4-dimethylaminopyridine) nih.gov
3-ChloropropyltrialkoxysilanesHydrosilylationAllyl chloride, Trialkoxysilane, Ru-B/γ-Al2O3 or Ru3(CO)12 catalyst google.comchemicalbook.com

Formation of Octakis(3-chloropropyl)silsesquioxane (Cl-POSS) from Organosilanes

Octakis(3-chloropropyl)silsesquioxane (Cl-POSS) is a cage-like, organic-inorganic hybrid nanomaterial with a well-defined structure. lew.ro It is synthesized from organosilane precursors, typically through hydrolytic condensation.

A new and effective method for synthesizing Cl-POSS involves a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane. researchgate.net Another established route is the acid hydrolysis of 3-aminopropyltriethoxysilane, which yields cubic octakis(3-chloroammoniumpropyl)octasilsesquioxane. lew.ro The formation of the cubic T8 cage structure is favored due to steric effects. lew.ro The resulting Cl-POSS can be further functionalized through nucleophilic substitution reactions on the chloropropyl side chains. For example, it can be reacted with potassium thioacetate (B1230152) to form octakis(3-propyl ethanethioate)octasilsesquioxane. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the manufacturing process. nih.gov This involves considering factors such as waste prevention, the use of safer solvents, and designing for energy efficiency. nih.govresearchgate.net

One key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov As discussed in section 2.2, various catalytic systems are employed in the synthesis of this compound and its precursors, which aligns with this principle.

The choice of solvent is another critical factor. Water is considered a green solvent, and its use in the cyclization of chloropolyols to form tetrahydrofuranols demonstrates a step towards greener synthesis, a principle that could be applied to epoxide formation. nih.gov The use of solvent-less or "dry media" conditions is another green technique that can minimize waste. nih.gov

Furthermore, the development of synthetic routes that are more atom-economical is a core tenet of green chemistry. nih.gov The 100% atom-economical reaction of carbon dioxide with epoxides to produce cyclic carbonates is a prime example of a green chemical process. whiterose.ac.uk While this is a downstream reaction, it highlights the potential for developing similarly efficient processes for the synthesis of this compound itself.

The functionalization of graphene oxide with 3-chloropropyl trimethoxysilane, although not directly related to the synthesis of the oxirane, illustrates a greener approach to creating functional materials. ua.es The reaction is carried out in toluene, and the functionalized graphene oxide can be used as a heterogeneous catalyst, which can be easily separated and reused, minimizing waste. ua.es

Green Chemistry PrincipleApplication in this compound Synthesis & Derivatization
Catalysis Use of various catalysts to improve reaction efficiency and selectivity. sigmaaldrich.comwhiterose.ac.uk
Safer Solvents Potential for using water as a solvent in cyclization reactions. nih.gov
Atom Economy The highly atom-economical reaction of epoxides with CO2 to form cyclic carbonates. whiterose.ac.uk
Waste Prevention Use of heterogeneous catalysts that can be easily separated and reused. ua.es

Investigative Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Epoxide Ring-Opening Reactions

The high ring strain of the oxirane ring in (3-Chloropropyl)oxirane makes it susceptible to ring-opening reactions initiated by a variety of reagents. chemistrysteps.commasterorganicchemistry.comyoutube.com The specific pathway and resulting product regiochemistry are highly dependent on the nature of the attacking species (nucleophilic or electrophilic) and the reaction conditions.

Under basic or neutral conditions, the ring-opening of this compound proceeds via a nucleophilic substitution (S(_N)2) mechanism. libretexts.orglibretexts.org Strong nucleophiles, such as amines, thiols, hydroxides, and Grignard reagents, attack one of the carbon atoms of the epoxide ring. chemistrysteps.comkhanacademy.org Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the oxirane ring. khanacademy.org This concerted mechanism involves the backside attack of the nucleophile, leading to the simultaneous breaking of the C-O bond and inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is subsequently protonated in a separate workup step to yield the final alcohol product. chemistrysteps.comlibretexts.org

The reactivity of the epoxide ring in this compound is a consequence of its significant ring strain, which provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group. chemistrysteps.comyoutube.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent(s)Product TypeMechanism
AmineR-NH₂Amino alcoholS(_N)2
ThiolR-SHThioether alcoholS(_N)2
Hydroxide (B78521)NaOH, H₂ODiolS(_N)2
CyanideNaCNCyano alcoholS(_N)2
Grignard ReagentR-MgBrAlcoholS(_N)2

This table provides a summary of common nucleophiles and the expected product types from the ring-opening of this compound.

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.org This activation facilitates the subsequent nucleophilic attack. The mechanism of the ring-opening can have characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.org While the attack still occurs from the backside (anti-addition), the regioselectivity is often different from that observed under basic conditions.

Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. This is because the positive charge in the transition state is better stabilized by the inductive effect of the alkyl substituent, giving the transition state a partial carbocation character. libretexts.org Therefore, the reaction of this compound with a nucleophile under acidic conditions can lead to a different regioisomer compared to the reaction under basic conditions.

The chemoselectivity of the ring-opening of this compound can be influenced by the choice of catalyst. Lewis acids, for instance, can coordinate to the epoxide oxygen, activating it towards nucleophilic attack in a manner similar to protonation. mdpi.com The use of specific catalysts can direct the reaction to favor either the epoxide ring-opening or substitution at the chloropropyl group. For example, p-toluenesulfonic acid has been used as a co-catalyst to facilitate epoxide ring-opening. ntu.edu.sg

Furthermore, enzymatic catalysis, particularly with epoxide hydrolases (EHs), offers a high degree of regio- and stereoselectivity. nih.gov These enzymes utilize a catalytic triad (B1167595) and an oxirane oxygen hole to activate the epoxide and control the position of nucleophilic attack by a water molecule. nih.gov By engineering the active site of these enzymes, it is possible to selectively produce a desired stereoisomer of the diol product. nih.gov The choice of support material for a catalyst, such as using different metal oxides for silver catalysts in epoxidation, can also influence the selectivity of the reaction. mdpi.com

Reactivity of the Chloropropyl Moiety in Molecular Transformations

The chlorine atom on the propyl side chain of this compound provides a second reactive site for chemical modifications. This allows for a range of transformations to be carried out, either before or after the manipulation of the epoxide ring.

The chlorine atom in this compound can be displaced by various nucleophiles through nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent. masterorganicchemistry.comgacariyalur.ac.in In the case of the monomer, the primary nature of the carbon bearing the chlorine atom favors the S(_N)2 pathway, which involves a backside attack by the nucleophile. byjus.comlumenlearning.com This is a concerted, one-step process. lumenlearning.com

In polymeric systems derived from the ring-opening polymerization of this compound, such as poly(epichlorohydrin), the chloromethyl side chains remain available for further reactions. Nucleophilic substitution on these polymeric backbones allows for the modification of the polymer's properties. The rate and extent of these substitution reactions can be influenced by the nature of the nucleophile and the solvent system used. gacariyalur.ac.in

Table 2: Comparison of S(_N)1 and S(_N)2 Reactions

FeatureS(_N)1 ReactionS(_N)2 Reaction
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Determining Step Formation of carbocationNucleophilic attack
Rate Dependence Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are favored
Substrate Structure 3° > 2° > 1°Methyl > 1° > 2°
Stereochemistry RacemizationInversion of configuration

This table summarizes the key differences between S(_N)1 and S(_N)2 reaction mechanisms. masterorganicchemistry.combyjus.comlumenlearning.comyoutube.com

The chloropropyl group serves as a versatile handle for introducing other functional groups into the molecule, a process known as functional group interconversion. wikipedia.org This strategy is widely used to synthesize a variety of derivatives with tailored properties.

A common example is the conversion of the chloropropyl group to an azidopropyl group by reaction with sodium azide (B81097). mdpi.com This is a valuable transformation as the resulting azide can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the molecule to other chemical entities. mdpi.com

The chloropropyl group can also be transformed into other useful functionalities. For instance, elimination reactions can be employed to generate an allyl or vinyl group. masterorganicchemistry.com These unsaturated groups can then undergo a wide range of further reactions, including polymerization, oxidation, and addition reactions. mdpi.com The ability to convert the chloropropyl group into various other functional groups significantly expands the synthetic utility of this compound and its derivatives.

Oxidation Reactions

While the epoxidation of unsaturated precursors is a primary route to synthesizing oxiranes, the subsequent oxidation of the this compound molecule itself is a key transformation. The highly strained epoxide ring can undergo oxidative cleavage. For instance, in the presence of hydrogen peroxide and a suitable catalyst, oxirane compounds can be cleaved to form aldehydes. This reaction proceeds via ring-opening, and for a substituted oxirane like this compound, this can lead to the formation of multiple aldehyde products.

Studies on related haloalkyl peroxy radicals (RO₂) show that their reactivity is significant in atmospheric chemistry. The reactions of these radicals are influenced by the halogen substitution, which tends to slow down reactivity towards certain species. rsc.org The formation of carbonyl compounds is a reported pathway for halogenated alkyl peroxy radicals, proceeding through a five-membered ring intermediate. rsc.org While specific kinetic data for the direct oxidation of this compound is not extensively detailed in the literature, the general principles of oxirane and haloalkane oxidation provide a framework for its expected reactivity.

Hydrosilylation and Thiol-Ene Reactions

The terms "hydrosilylation" and "thiol-ene" reactions typically refer to the addition of a silicon-hydride or a thiol, respectively, across a carbon-carbon double or triple bond (an 'ene'). This compound in its ground state lacks this unsaturated 'ene' moiety, making direct participation in these specific reactions unlikely.

However, the "thiol-epoxy" reaction, a related process often categorized under the 'click' chemistry umbrella, is a highly relevant transformation for this compound. utwente.nlresearchgate.net This reaction involves the base-catalyzed nucleophilic ring-opening of the epoxide by a thiol (or more accurately, a thiolate anion). utwente.nlrsc.org This process is efficient, highly regioselective, and proceeds under mild conditions, often at room temperature. utwente.nl The reaction mechanism involves the deprotonation of the thiol to form a more potent thiolate nucleophile, which then attacks the sterically less hindered carbon of the epoxide ring in an Sₙ2-type mechanism, leading to a β-hydroxy thioether. utwente.nl The catalytic nature of the base is regenerated when the newly formed alkoxide deprotonates another thiol molecule. utwente.nl

Computational studies on analogous radical-mediated thiol-epoxy reactions indicate that while the initial addition to the epoxide is relatively slow, the subsequent chain transfer step is fast. nih.gov The main driving forces for the reaction are the high stability of the intermediate thiyl radicals and the inherent strain of the epoxy ring. nih.gov

Direct hydrosilylation of this compound is not a standard reaction. However, derivatives of the compound can be prepared for use in hydrosilylation processes. For example, the well-documented hydrosilylation of allyl chloride with trichlorosilane (B8805176) is a major industrial route to produce trichloro(3-chloropropyl)silane, a key silane (B1218182) coupling agent. researchgate.net This highlights the chemical utility of the 3-chloropropyl structure in the broader field of silicon chemistry. researchgate.netresearchgate.net

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound allows it to undergo intramolecular cyclization, where the nucleophilic oxygen of the epoxide (or a derivative) attacks the electrophilic carbon bearing the chlorine atom. Under basic conditions, the epoxide ring can be opened by a nucleophile (e.g., hydroxide), generating an alcohol. The subsequent deprotonation of this alcohol can lead to an intramolecular Sₙ2 reaction, displacing the chloride and forming a new heterocyclic ring. For instance, the intramolecular cyclization of related N-(3-oxoalkyl)chloroacetamides under basic conditions can yield cis-3,4-epoxypiperidin-2-ones. mdpi.com

Studies on similar epoxy alcohols have shown that intramolecular epoxide-opening reactions can proceed, though they often preferentially form smaller rings via an exo-pathway. nih.gov However, reaction conditions can be tuned to favor the formation of larger rings (endo-pathway). In some cases, Lewis acids or even deionized water can be used to promote these cyclizations, with the potential for side reactions like 1,2-hydride shifts leading to ketone rearrangements. nih.govscribd.com The cyclization of this compound derivatives can thus be a pathway to substituted oxetane (B1205548) or tetrahydrofuran (B95107) ring systems. For example, treatment of a related compound with a base like cesium carbonate can lead to the formation of a five-membered oxazolidinone ring. scribd.com

Rearrangements are also possible, particularly under acidic conditions where protonation of the epoxide oxygen can generate a carbocation intermediate. scribd.com This intermediate can then undergo 1,2-alkyl or hydride shifts to form a more stable carbocation before reacting with a nucleophile. scribd.com

Kinetics of Reactivity and Reaction Rate Studies

The kinetics of reactions involving this compound are significantly influenced by its structure, particularly the length of the chloropropyl side chain which separates the chloro- and epoxy- functionalities. Studies on the nucleophilic substitution of polymers derived from this compound and its homologs provide critical insights into its reactivity.

In the reaction of poly[(ω-chloroalkyl)oxiranes] with tetrabutylammonium (B224687) benzoate (B1203000), the reactivity is markedly affected by the position of the chlorine atom relative to the polymer backbone. caltech.edu Poly(epichlorohydrin), where the chlorine is on a methyl group adjacent to the backbone, exhibits the lowest reactivity due to steric hindrance from the β-branch point of the polymer chain. caltech.edu Extending the side chain by just one carbon, as in poly[(2-chloroethyl)oxirane], removes this steric hindrance and significantly accelerates the substitution rate.

Further extension to the 3-chloropropyl side chain, the polymeric analogue of the titular compound, results in a substantial increase in reaction rate compared to poly(epichlorohydrin). caltech.edu Kinetic data shows that the initial rate constant for substitution on poly[this compound] is approximately 10-fold greater than that for poly[(2-chloroethyl)oxirane] and significantly higher than poly(epichlorohydrin). caltech.edu This demonstrates that removing the chlorine atom further from the sterically encumbering polymer backbone enhances its accessibility to nucleophilic attack.

Below is a table summarizing the comparative reaction rates for this substitution reaction.

Table 1: Comparative Kinetic Data for Substitution on Poly[(ω-haloalkyl)oxiranes]
PolymerSide Chain StructureInitial Rate Constant (10⁵ k₂, M⁻¹sec⁻¹)
Poly(epichlorohydrin)-CH₂Cl2.4
Poly[(2-chloroethyl)oxirane]-(CH₂)₂Cl6.3
Poly[this compound]-(CH₂)₃Cl61
Poly[(4-chlorobutyl)oxirane]-(CH₂)₄Cl32
Data adapted from Zussman, M. P., & Tirrell, D. A. caltech.edu

The kinetic behavior for these reactions often shows a negative deviation from simple second-order kinetics over time. caltech.edu However, the initial slopes of second-order plots provide a valuable means for comparing the intrinsic reactivity of these related polymer structures. caltech.edu

3 Chloropropyl Oxirane As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor for the Construction of Oxetane (B1205548) Derivatives (e.g., Oxetan-3-ol (B104164), Oxetan-3-ones)

The structural framework of (3-Chloropropyl)oxirane is ideally suited for the synthesis of four-membered heterocyclic compounds known as oxetanes. This transformation is typically achieved through an intramolecular cyclization reaction. The process begins with a nucleophilic attack that opens the strained epoxide ring, generating a halohydrin intermediate. Subsequent treatment with a base facilitates an intramolecular Williamson etherification, where the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and closing the four-membered oxetane ring.

This strategy is particularly valuable for accessing substituted oxetanes, which are increasingly sought after in medicinal chemistry. Oxetanes are recognized as important structural motifs that can improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity when incorporated into drug candidates. atlantis-press.comresearchgate.net For instance, oxetan-3-ol can be synthesized from related epoxy chloropropane precursors through a multi-step sequence involving epoxide ring-opening, esterification, a base-induced ring-closure reaction, and final deprotection. atlantis-press.comresearchgate.net A general pathway starting from an appropriate 1-chloro-3,4-epoxy precursor would follow similar steps.

Furthermore, oxetan-3-ol serves as a direct precursor to oxetan-3-ones, which are also valuable building blocks in drug discovery and synthetic chemistry. atlantis-press.comorganic-chemistry.org The conversion of oxetan-3-ol to oxetan-3-one is a standard oxidation reaction. These oxetan-3-ones have been incorporated into bioactive molecules, such as steroid analogues, and serve as precursors for a variety of other oxetane derivatives. researchgate.netnih.gov

Table 1: Synthetic Strategy for Oxetane Formation from Halohydrin Precursors

StepDescriptionKey Reagents/ConditionsIntermediate/ProductReference
1. Ring Opening Nucleophilic opening of the oxirane ring to form a chlorohydrin.Acid or nucleophile (e.g., Acetic Acid)1-Chloro-pentan-2,4-diol derivative researchgate.netresearchgate.net
2. Cyclization Intramolecular Williamson etherification.Strong base (e.g., NaOH, NaH)Oxetane ring scispace.comthieme-connect.de
3. Oxidation (Optional) Oxidation of the hydroxyl group to a ketone.Standard oxidizing agentsOxetan-3-one atlantis-press.comorganic-chemistry.org

Role in the Synthesis of Urea-Based Scaffolds

Urea-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. nih.govnih.gov The urea (B33335) functional group is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like protein kinases and cell surface receptors. nih.gov

This compound serves as a valuable intermediate for constructing these scaffolds. The highly reactive epoxide ring can be opened by nitrogen nucleophiles, such as amines, to introduce the 3-chloropropyl sidechain. This reaction can be used to build up more complex structures that can later be converted into ureas. For example, an amine-containing fragment can be reacted with the oxirane, and the resulting secondary alcohol can be further functionalized. The terminal chlorine provides an additional reactive handle for subsequent diversification of the molecule, either before or after the formation of the urea moiety. This dual reactivity allows for the synthesis of diverse libraries of urea derivatives for screening in drug discovery programs. rsc.org The synthesis of such compounds often targets multitarget inhibitors, for example, those targeting both VEGFR-2 and PD-L1 in cancer immunotherapy. nih.govnih.gov

Intermediate for the Derivatization of Biological and Non-Biological Matrices

The modification of surfaces and polymers is crucial for creating advanced materials with tailored properties. This compound is an effective intermediate for this purpose, enabling the covalent attachment of functional groups to various substrates.

For biological matrices, such as cellulose (B213188), the hydroxyl groups present on the biopolymer's surface can react with the epoxide ring of this compound. chalmers.se This grafting process introduces a flexible linker arm with a reactive terminal chlorine. This "chloropropylated" cellulose can then undergo further nucleophilic substitution reactions to attach a wide range of functional molecules, including cationic groups for creating materials with antimicrobial properties or altered surface charges. chalmers.sencsu.edu

Table 2: Examples of Matrix Derivatization

Matrix TypeSubstrate ExampleFunctionalization ReagentPurpose of ModificationReference
Biological CelluloseOxiranes (e.g., this compound)Introduce reactive groups for further functionalization (e.g., cationization). chalmers.senih.gov
Non-Biological Silica (B1680970) Gel, Halloysite (B83129) Nanotubes(3-Chloropropyl)trimethoxysilaneCreate functionalized solid supports for chromatography or polymer composites. researchgate.netmdpi.com
Synthetic Polymer Polysiloxanes2,4,6-tri-3-chloropropyl-2,4,6-trimethylcyclotrisiloxaneCreate polymers with pendant chloropropyl groups for quaternization. researchgate.net

In the realm of non-biological materials, the principle is similar. While silane (B1218182) derivatives like (3-chloropropyl)trimethoxysilane are commonly used to modify silica-based surfaces, this compound can be used to modify polymers or surfaces that have nucleophilic sites capable of opening the epoxide. mdpi.comacs.org For instance, polysiloxanes bearing pendant 3-chloropropyl groups have been synthesized via ring-opening polymerization of chloropropyl-substituted cyclotrisiloxanes. researchgate.net These pendant groups are then available for further chemical transformations, such as quaternization reactions to create materials with ionic properties. researchgate.net This approach demonstrates the utility of the 3-chloropropyl moiety, introduced via an oxirane or other means, in creating functionalized synthetic polymers and surfaces. psu.edumdpi.com

Application in the Synthesis of Agro- and Specialty Chemicals

The dual functionality of this compound makes it an important intermediate in the production of agrochemicals and specialty chemicals. In the agrochemical industry, many active ingredients, such as fungicides and herbicides, are complex molecules requiring multi-step syntheses. nih.govmdpi.com Epoxides are common precursors used to introduce specific linkages and stereochemistry. For example, related epoxides like epichlorohydrin (B41342) are widely used to synthesize fungicides, where the epoxide ring is opened by a nucleophilic group from another part of the molecule to form the final active ingredient. atamanchemicals.comnih.gov this compound offers a way to introduce a C3-ether linkage while retaining a reactive chloride for subsequent reactions, adding molecular complexity and flexibility in the synthetic design.

In the field of specialty chemicals, this compound is a monomer used in the synthesis of functionalized polyethers. core.ac.uk Polymerization of the oxirane ring leads to a polyether backbone with pendant chloropropyl groups. These groups can be subsequently modified, allowing for the creation of specialty polymers with tailored properties such as enhanced thermal stability, chemical resistance, or specific affinities for other materials.

Advanced Derivatization Strategies for Enhanced Analysis and Functionality

Chemical Derivatization for Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. However, the detection of certain analytes can be limited by poor ionization efficiency or low abundance. Chemical derivatization can overcome these limitations by tagging molecules of interest to improve their analytical characteristics.

On-tissue chemical derivatization is a key strategy for enhancing detection sensitivity in MSI. This approach involves applying a reagent that selectively reacts with a specific functional group on the target analyte. The derivatization tag alters the analyte's chemical properties, typically by adding a permanently charged moiety or a group that is more easily ionized, which significantly improves its signal in the mass spectrometer.

While this is a common and effective strategy for many classes of compounds, such as fatty acids and neurotransmitters, the direct application of (3-chloropropyl)oxirane as a derivatization agent for improving ionization efficiency in MSI is not extensively documented in scientific literature. The typical targets for such derivatization are functional groups like primary amines, phenols, or carboxylic acids. This compound itself does not possess the characteristics of a typical derivatization agent for enhancing ionization. Instead, its utility lies more in its role as a building block for creating functional surfaces or other complex molecules, as detailed in subsequent sections.

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the separation and identification of volatile and thermally stable compounds. For molecules that are non-volatile due to the presence of polar functional groups—such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups—chemical derivatization is necessary. Silylation is one of the most common derivatization techniques used for GC/MS analysis. brjac.com.brresearchgate.net It involves replacing active hydrogen atoms in the analyte with a trimethylsilyl (B98337) (TMS) group, which decreases the analyte's polarity and boiling point, thereby improving its chromatographic behavior and thermal stability. brjac.com.br

This compound, in its original form, is not a direct candidate for silylation because it lacks the active hydrogen atoms that silylating reagents target. However, its high reactivity, particularly the susceptibility of the epoxide ring to opening, can generate products that are ideal for silylation. For instance, the hydrolysis of the epoxide ring in this compound yields a diol (5-chloro-1,2-pentanediol). This resulting diol contains two hydroxyl groups that can be readily derivatized through silylation.

The general process would involve two steps:

Ring-Opening: The epoxide ring of this compound is opened via hydrolysis (reaction with water) to form the corresponding diol.

Silylation: The diol product is then reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl groups into trimethylsilyl ethers.

This two-step derivatization renders the molecule volatile and suitable for GC/MS analysis, allowing for its indirect quantification and identification.

Table 1: Hypothetical Silylation Derivatization Scheme for GC/MS Analysis

StepCompound NameStarting Functional GroupReagentResulting Functional GroupPurpose
1. Ring OpeningThis compoundEpoxideH₂O (Hydrolysis)Diol (-OH)Introduce polar groups amenable to derivatization.
2. Silylation5-Chloro-1,2-pentanediolDiol (-OH)BSTFA or MSTFATrimethylsilyl ether (-OSi(CH₃)₃)Increase volatility and thermal stability for GC/MS.

Derivatization for Introducing Orthogonally Reactive Functions for Post-Synthesis Modification

The structure of this compound possesses two distinct reactive sites: the epoxide ring and the chloropropyl group. These two functional groups exhibit different reactivities, allowing for selective, sequential chemical transformations. This "orthogonal reactivity" is highly valuable in multi-step synthesis and post-synthesis modification, where one functional group can be reacted while the other remains intact for a later step. nih.govresearchgate.netmit.edunih.gov

The epoxide is susceptible to ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, and water, particularly under acidic or basic conditions. science.govresearchgate.netbyjus.comlibretexts.org In contrast, the terminal chlorine atom is reactive towards nucleophilic substitution (an Sₙ2 reaction), but this typically requires different reaction conditions, such as heating with a nucleophile in a suitable solvent. researchgate.netmdpi.com

This orthogonality allows for a two-stage functionalization strategy. For example, a molecule can first be attached via the epoxide ring. The resulting product, which now contains a pendant chloropropyl group, can be further modified in a second, distinct reaction step by targeting the chlorine atom for substitution. This strategy is central to post-synthesis modification, particularly in the functionalization of polymers and surfaces. researchgate.net A prime example is the use of (3-chloropropyl)triethoxysilane (B1211364), a derivative where the oxirane has been replaced by a silane (B1218182). This molecule is used to first anchor to a silica (B1680970) surface, after which the chloro-group is converted to other functionalities, such as an azide (B81097), for further "click chemistry" reactions. researchgate.net

Table 2: Orthogonal Reactivity of this compound

Functional GroupType of ReactionTypical Reagents/ConditionsSelectivity
Epoxide RingRing-OpeningNucleophiles (e.g., amines, alcohols, H₂O) with acid or base catalysis.Highly reactive; can be opened while leaving the chloro group intact under mild conditions.
Chloropropyl GroupNucleophilic Substitution (Sₙ2)Nucleophiles (e.g., NaN₃, secondary amines) often with heat.Less reactive than the epoxide; allows for modification after the epoxide has been reacted.

Preparation of Functionalized Nanomaterials via Surface Derivatization

A major application of derivatization strategies involving the chloropropyl moiety is the surface modification of nanomaterials. By functionalizing nanoparticles, their properties can be tailored for specific applications in catalysis, drug delivery, and materials science. A key reagent in this field is (3-chloropropyl)triethoxysilane (CPTES), a derivative of this compound.

The derivatization process typically involves a two-step approach:

Grafting: The triethoxysilane (B36694) end of the CPTES molecule reacts with hydroxyl groups on the surface of inorganic nanomaterials (like silica or metal oxides), forming stable covalent Si-O-Si bonds. This process anchors the molecule to the surface. nih.gov

Post-Functionalization: The nanoparticle is now coated with a layer of molecules exposing the reactive chloropropyl group. This terminal chlorine atom serves as a handle for subsequent nucleophilic substitution reactions, allowing a wide variety of functional ligands, polymers, or biomolecules to be attached to the nanoparticle surface. rsc.org

This method has been successfully used to functionalize various nanomaterials:

Silica Nanoparticles (SiO₂): CPTES is widely used to modify mesoporous silica nanoparticles (MSNs) and other silica-based materials. researchgate.netateneo.edursc.orgroyalsocietypublishing.org The chloropropyl group can be converted to other functional groups to create catalysts, hydrophobic coatings, or platforms for controlled drug release. rsc.orgroyalsocietypublishing.org

Magnetic Nanoparticles (e.g., Fe₃O₄): To prevent agglomeration and introduce functionality, magnetic nanoparticles are often coated with a silica shell, which is then derivatized with CPTES. acs.orgnih.govd-nb.inforesearchgate.netmdpi.com The exposed chloro- groups can then be used to attach catalysts or targeting ligands for biomedical applications. acs.orgd-nb.info

Table 3: Examples of Nanomaterial Functionalization using Chloropropyl-Silane Derivatization

NanomaterialDerivatizing AgentPurpose of DerivatizationResearch FindingReference
Silica Nanoparticles(3-chloropropyl)triethoxysilane (CPTES)Create hydrophobic textile coatingsFunctionalized silica nanoparticles created stable, hydrophobic coatings on cotton fabrics. ateneo.edu ateneo.edu
Mesoporous Silica(3-chloropropyl) trimethoxysilane (B1233946)Improve foam stabilityHydrophobic modification of mesoporous silica nanoparticles significantly enhanced foam stability for potential use in oil recovery. rsc.org rsc.org
MCM-41 Silica(3-chloropropyl)triethoxysilane (CPTES)Attach nanovalves for drug deliveryThe chloropropyl group was used as an anchor point to attach molecules for pH-controlled drug release. royalsocietypublishing.org royalsocietypublishing.org
Magnetic (Fe₃O₄) Nanoparticles(3-chloropropyl)triethoxysilane (CPTES)Create a substrate for catalyst immobilizationTungstic acid species were stabilized on the surface of magnetic nanoparticles via the chloropropyl linker to create a retrievable catalyst. acs.org acs.org

Applications in Advanced Materials Science and Engineering

Development of Functional Polymeric Materials

The polymerization of (3-Chloropropyl)oxirane, typically through ring-opening mechanisms, yields chloropropyl-containing polyethers. These polymers serve as foundational backbones for a variety of functional materials, as the pendant chloropropyl group acts as a reactive handle for extensive post-polymerization modification, allowing for the fine-tuning of material properties.

The polymerization of this compound produces high molecular weight poly[this compound], a white, elastomeric polymer. caltech.edu This material is part of a class of polyether elastomers that offer improved chemical reactivity compared to their more common analogue, polyepichlorohydrin (the polymer of (chloromethyl)oxirane). caltech.eduepa.gov The key difference is the extension of the alkyl side chain, which moves the reactive carbon-chlorine bond further from the polymer backbone. caltech.edu

This structural modification has a significant impact on the reactivity of the C-Cl bond in nucleophilic substitution reactions. Research shows that poly[this compound] is substantially more reactive than polyepichlorohydrin. This enhanced reactivity is advantageous for subsequent polymer modification and crosslinking reactions used to produce specialized rubbers. caltech.edu For example, the reactive chloropropyl group can be quantitatively displaced by other functional groups, such as benzoate (B1203000), which can then be hydrolyzed to afford hydrophilic polyether elastomers like poly[(3-hydroxypropyl)oxirane]. caltech.edu These modified elastomers can be cast into tough, clear films and exhibit properties ranging from water-swellable to fully water-soluble, opening applications for use as adhesives or biomaterials. caltech.edu

The table below compares the initial second-order rate constants for chloride substitution in different poly(chloroalkyl oxirane)s, illustrating the effect of side-chain length on reactivity. caltech.edu

Polymer NameRepeating UnitRelative Reactivity Factor
Poly(epichlorohydrin)-[CH(CH₂Cl)CH₂O]-1
Poly[(2-chloroethyl)oxirane]-[CH(CH₂CH₂Cl)CH₂O]-~6
Poly[this compound]-[CH(CH₂CH₂CH₂Cl)CH₂O]-~6
Poly[(4-chlorobutyl)oxirane]-[CH(CH₂CH₂CH₂CH₂Cl)CH₂O]-~6
Data derived from substitution reactions with tetra-n-butylammonium benzoate in N,N-dimethylacetamide at 50°C. caltech.edu

Scientific literature primarily indicates that the synthesis of amphiphilic block copolymers, such as PDMS-b-PEO, for the formation of hybrid polymer/lipid vesicles utilizes chloropropyl-functionalized silanes (e.g., chloro-(3-chloropropyl)dimethylsilane) as terminating agents or initiators in ring-opening polymerizations. encyclopedia.pubmdpi.comnih.gov These silane-based reagents are used to introduce the chloropropyl group onto a polymer backbone like polydimethylsiloxane (B3030410) (PDMS). encyclopedia.pubmdpi.com The terminal chlorine is then typically converted to an azide (B81097), which allows for "click" chemistry to couple it with a hydrophilic polymer block like poly(ethylene oxide) (PEO), thus forming the final amphiphilic copolymer necessary for vesicle self-assembly. encyclopedia.pubmdpi.com Extensive searches did not yield specific examples of this compound being directly polymerized to create copolymers for this particular application.

Polymers derived from this compound have been explored for their potential in energy storage, specifically in the development of polymer electrolytes for lithium-ion batteries. Gel polymer electrolytes (GPEs) are a class of materials that combine the ion-conducting properties of a liquid electrolyte with the mechanical stability of a solid polymer matrix, offering a potential solution to the safety issues of liquid leakage and flammability in conventional batteries. nih.govazom.com

Research has indicated that incorporating this compound into polymer electrolytes can lead to materials with improved safety and performance characteristics. The presence of the polar chloropropyl groups and the polyether backbone can influence the electrolyte's ionic conductivity and its compatibility with the electrodes. The reactive chlorine atom also offers a site for further functionalization, which could be used to enhance properties such as lithium transference number or thermal stability, which are critical for high-performance batteries. mdpi.com

Organic-Inorganic Hybrid Materials

The dual reactivity of this compound makes it a candidate for synthesizing hybrid materials where organic polymers are covalently bonded to inorganic structures. However, the literature shows that for silica-based materials like POSS and functionalized silica (B1680970), chloropropyl-functional silanes are the overwhelmingly preferred reagents for introducing the chloropropyl group.

The functionalization of Polyhedral Oligomeric Silsesquioxane (POSS) cages with chloropropyl groups is a well-established method for creating versatile organic-inorganic hybrid nano-building blocks. However, the synthesis of these materials, such as octakis(3-chloropropyl)octasilsesquioxane, is achieved through the hydrolytic condensation of (3-chloropropyl)trimethoxysilane. researchgate.netull.es The resulting POSS cage, which has a chloropropyl group at each of its eight vertices, serves as a precursor for further modification. The highly reactive chlorine atoms can be displaced through nucleophilic substitution to attach a wide array of functional groups, creating materials for diverse applications. researchgate.netmdpi.com There is a lack of available scientific literature describing the direct reaction of this compound with a POSS cage to achieve this type of functionalization.

The preparation of functionalized silica materials, which are used as solid supports for heterogeneous catalysts, chromatographic stationary phases, and chemosensors, frequently involves surface modification with a chloropropyl moiety. researchgate.net This functional group acts as a versatile linker to immobilize more complex organic molecules or metal complexes onto the silica surface. nih.govbeilstein-journals.org The standard and widely documented method for this process is the grafting of a (3-chloropropyl)alkoxysilane, most commonly (3-chloropropyl)trimethoxysilane (CPTMS), onto the silica surface. researchgate.netnih.gov The alkoxysilane groups react with the surface silanol (B1196071) (Si-OH) groups of the silica to form stable covalent siloxane (Si-O-Si) bonds. mdpi.com While the ring-opening of the epoxide in this compound by surface silanols is chemically plausible, the silanization route is the method predominantly reported in the literature for creating chloropropyl-functionalized silica.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (3-Chloropropyl)oxirane, offering detailed insight into its organic framework and its incorporation into larger structures like organosiloxanes.

¹H NMR and ¹³C NMR for Organic Moiety Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and purity of this compound by characterizing its organic components: the chloropropyl chain and the oxirane ring.

In ¹H NMR spectroscopy, the protons on the epoxide ring are particularly noteworthy. Due to the ring strain, these protons typically appear in a distinct upfield region, generally between 2.0 and 3.5 ppm. oregonstate.edu The protons on the carbon adjacent to the oxygen atom are deshielded and will present signals in this region. The protons of the chloropropyl chain will exhibit chemical shifts influenced by the adjacent electron-withdrawing chlorine atom and the oxirane ring.

¹³C NMR provides complementary information. The carbons of the strained epoxide ring are also shifted upfield compared to similar carbons in acyclic ethers, typically appearing in the 30-60 ppm range. oregonstate.eduoregonstate.edu The carbon atom bonded to the chlorine atom (C-Cl) will be significantly deshielded, with its chemical shift appearing further downfield, a predictable effect of the electronegative halogen. uam.es

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxirane CH~2.8 - 3.2~50 - 55
Oxirane CH₂~2.5 - 2.8~45 - 50
CH₂ (adjacent to oxirane)~1.7 - 2.1~30 - 35
CH₂ (middle of chain)~1.9 - 2.3~25 - 30
CH₂Cl~3.5 - 3.7~40 - 45

²⁹Si MAS NMR for Organosiloxane Structures

When this compound is used to modify silica (B1680970) surfaces or to create organosiloxane polymers, ²⁹Si Magic Angle Spinning (MAS) NMR becomes a critical tool. This technique provides detailed information about the silicon environment and the nature of the grafting on the surface. nih.gov

The spectral changes observed in ²⁹Si CP/MAS NMR indicate the formation of different organosiloxane units. nih.gov A common notation uses 'T' and 'D' to describe the silicon environments. For instance, Tⁿ species refer to RSi(OSi)ₙ(OR')₃₋ₙ structures, where 'n' is the number of siloxane bridges. The chemical shifts for these species provide quantitative data on the degree of condensation and the structure of the grafted layer at the silica surface. nih.gov

Studies on silica nanoparticles modified with epoxymethylsiloxane, a derivative of this compound, show that the primary reaction products are D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) organosiloxane units. nih.gov The ²⁹Si CP/MAS NMR spectrum of unmodified silica shows signals around -91, -100, and -109 ppm, which are assigned to silanediol (B1258837) groups (Q²), silanol (B1196071) groups (Q³), and silicon-oxygen tetrahedra (Q⁴), respectively. nih.gov Upon modification, new resonances appear, confirming the grafting of the siloxane species. nih.govresearchgate.net

Kinetic Analyses by NMR Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for monitoring the kinetics of chemical reactions in real-time. nih.govuni-mainz.de For reactions involving this compound, such as polymerization or ring-opening reactions, ¹H or ¹³C NMR can be used to track the consumption of the reactant and the formation of products over time. uni-mainz.de

By acquiring a series of NMR spectra at regular intervals, the change in concentration of specific species can be determined by integrating the signals corresponding to their unique protons or carbons. nih.govresearchgate.net This allows for the determination of reaction rates, the elucidation of reaction mechanisms, and the analysis of monomer incorporation in copolymerization processes. uni-mainz.de Time-resolved kinetic NMR experiments, which can combine rapid mixing and continuous flow techniques, offer high-quality kinetic data for off-equilibrium chemical reactions. nih.goved.ac.uk

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis focuses on the characteristic vibrational frequencies of the epoxide ring and the chloropropyl group.

The epoxide group has several distinct absorption bands:

Symmetric Ring Breathing: A weak to moderate band typically appears in the 1280–1230 cm⁻¹ range. spectroscopyonline.comresearchgate.net

Asymmetric Ring Deformation/Stretch: A strong band is observed in the 950–810 cm⁻¹ region. spectroscopyonline.comresearchgate.net

Symmetric Ring Deformation/Stretch: Another strong band is found between 880–750 cm⁻¹. spectroscopyonline.comblogspot.com

The presence and intensity of these peaks are definitive indicators of the intact oxirane ring. spectroscopyonline.com The disappearance of these bands, particularly those between 950-750 cm⁻¹, can be used to monitor the extent of ring-opening reactions during polymerization or other chemical transformations. spectroscopyonline.comresearchgate.net

Other characteristic absorptions for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 3000–2850 cm⁻¹ region. researchgate.netvscht.cz

C-Cl Stretching: The carbon-chlorine stretching vibration gives rise to a band typically in the 800-600 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Epoxide RingSymmetric Ring Breathing1280 - 1230Weak-Medium
Epoxide RingAsymmetric Ring Stretch950 - 810Strong
Epoxide RingSymmetric Ring Stretch880 - 750Strong
Alkyl ChainC-H Stretch3000 - 2850Medium-Strong
Alkyl HalideC-Cl Stretch800 - 600Medium-Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for separating and identifying the components of a mixture and confirming the identity of a pure compound like this compound. restek.comgcms.cz

In a GC/MS analysis, the compound is first vaporized and separated from other components on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process often causes the molecular ion (the ionized molecule) to break apart into smaller, characteristic fragments.

The mass spectrum of this compound will display a molecular ion peak corresponding to its molecular weight. A key feature in the mass spectrum of chlorinated compounds is the presence of an "M+2" peak. libretexts.org This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). whitman.edu Consequently, the mass spectrum will show two molecular ion peaks separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom. libretexts.orgchemguide.co.uk

The fragmentation pattern provides further structural information. Common fragmentation pathways for aliphatic compounds include the loss of small neutral molecules or radicals. libretexts.org For this compound, fragmentation may involve cleavage of the C-C bonds in the propyl chain or opening and fragmentation of the epoxide ring. The loss of a chlorine radical (·Cl) is also a common fragmentation pathway for chlorinated compounds. koreascience.kr

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₅H₉ClO)
m/z ValuePossible Fragment IonNotes
120/122[C₅H₉ClO]⁺Molecular ion peak (M⁺) and M+2 peak, ratio ~3:1
85[C₅H₉O]⁺Loss of ·Cl radical
77/79[C₃H₆Cl]⁺Cleavage of the bond between the propyl chain and the oxirane ring
57[C₃H₅O]⁺Oxiranylmethyl cation from cleavage
43[C₃H₇]⁺ or [C₂H₃O]⁺Propyl cation or fragment from the epoxide ring

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective analytical technique for the detection and quantification of this compound, particularly in complex matrices or as a trace-level impurity. In research settings, this method is invaluable for reaction monitoring, stability studies, and the analysis of derivatives.

The methodology typically involves separating the analyte from other components in a sample using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly employed for the separation of small organic molecules like this compound. The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). arabjchem.orgwaters.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is typically used, as it is effective for protonating molecules containing heteroatoms like oxygen. arabjchem.org The tandem mass spectrometry (MS/MS) capability is then utilized for quantification through Multiple Reaction Monitoring (MRM). In this mode, the precursor ion corresponding to the protonated this compound is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) often reaching parts-per-million (ppm) or even lower levels. arabjchem.org

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
Chromatography UHPLC/HPLCHigh-resolution separation of the analyte from the sample matrix.
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Retention and separation of the nonpolar analyte.
Mobile Phase A: 5 mM Ammonium Acetate in WaterB: Acetonitrile or MethanolGradient elution allows for efficient separation of compounds with varying polarities.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently generates protonated molecular ions [M+H]⁺ of the analyte.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for precise quantification.
Precursor Ion (Q1) m/z corresponding to [C₅H₉ClO+H]⁺Specific mass of the protonated parent molecule.
Product Ion (Q3) Specific fragment ion m/zA characteristic fragment generated from the precursor ion, ensuring specificity.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free molecular imaging technique that allows for the visualization of the spatial distribution of analytes directly in tissue sections or on other surfaces. nih.gov While not a primary tool for the bulk characterization of this compound itself, MALDI-MSI is highly relevant in research contexts where this compound is used to functionalize surfaces or interact with biological systems.

In a typical MALDI-MSI workflow, a thin section of a sample (e.g., a functionalized polymer surface or a biological tissue exposed to a derivative) is coated with an energy-absorbing matrix. nih.gov A pulsed laser is then rastered across the sample surface, desorbing and ionizing analytes from each spot. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each pixel, creating a molecular map of the analyte's distribution. nih.gov

For a small molecule like this compound or its derivatives, MALDI-MSI could be used to:

Visualize Grafting Density: Investigate the homogeneity and spatial distribution of this compound covalently bound to a substrate material.

Monitor Surface Reactions: Spatially track the conversion of the oxirane or chloro- group in surface-bound reactions.

Study Distribution in Biological Models: In a research setting, map the localization of a drug or probe derived from this compound within a 3D cell culture or tissue model, providing insights into its penetration and distribution. nih.gov

The choice of matrix is critical for the successful analysis of small molecules and to avoid interference in the low-mass region of the spectrum. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNS/O) in a sample. It serves as a crucial quality control step to verify the empirical formula of a synthesized compound. For this compound (C₅H₉ClO), elemental analysis confirms its elemental composition and purity.

The analysis is typically performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine content is determined separately, often by titration or ion chromatography after combustion and absorption. The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. clariant.com

Table 2: Elemental Composition of this compound (C₅H₉ClO)

ElementSymbolAtomic Mass (amu)Molar Mass Contribution ( g/mol )Theoretical Mass Percentage (%)
CarbonC12.01160.05549.81
HydrogenH1.0089.0727.52
ChlorineCl35.45335.45329.40
OxygenO15.99915.99913.27
Total 120.579 100.00

A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Electrochemical Methods for Characterization of Functionalized Materials

When this compound is used to modify conductive or semiconductive surfaces, such as electrodes or nanoparticles, electrochemical methods are essential for characterizing the properties of the resulting functionalized material. These techniques probe the interface between the modified material and an electrolyte, providing information about the success of the functionalization and its impact on electrochemical behavior.

Common electrochemical characterization methods include:

Cyclic Voltammetry (CV): This technique measures the current response of a modified electrode to a sweeping potential. It can reveal the blocking properties of the grafted layer, as the insulating organic layer can hinder electron transfer to redox probes in the solution. It can also be used to characterize any redox-active species subsequently attached to the this compound linker.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the interfacial properties. By applying a small sinusoidal voltage at various frequencies, a complex impedance spectrum is generated. Analysis of this spectrum can quantify the charge transfer resistance (Rct) and double-layer capacitance (Cdl), which change significantly upon surface modification. An increase in Rct is indicative of a successfully grafted, insulating layer.

Table 3: Application of Electrochemical Methods to Surfaces Functionalized with this compound

TechniqueMeasured ParameterInformation Obtained
Cyclic Voltammetry (CV) Peak currents, peak separationSurface coverage, electron transfer kinetics, blocking efficiency of the grafted layer.
Electrochemical Impedance Spectroscopy (EIS) Impedance, phase angleCharge transfer resistance, capacitance, dielectric properties, integrity and thickness of the functionalized layer.
Chronoamperometry Current vs. timeStability of the modified surface, kinetics of electrochemical reactions at the surface.

Advanced Spectroscopic Methods and Chemometrics for Complex Mixture Analysis

In research involving the synthesis or application of this compound, such as in polymerization reactions or the formulation of complex mixtures, the resulting product is often a complex matrix of reactants, intermediates, products, and byproducts. Advanced spectroscopic methods, when coupled with chemometrics, provide powerful tools for analyzing these mixtures without the need for extensive separation. southampton.ac.uk

Partial Least Squares (PLS) Regression: A supervised method used to build calibration models that correlate spectral data to specific properties of interest, such as the concentration of this compound or the degree of polymerization. This allows for real-time quantitative monitoring of a chemical process.

This combination of spectroscopy and chemometrics is instrumental in process analytical technology (PAT) for optimizing reaction conditions, ensuring product quality, and gaining a deeper understanding of reaction mechanisms.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, it serves as a building block for creating a wide range of solid-state derivatives. X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of these crystalline materials.

Single-Crystal X-ray Diffraction: If a derivative of this compound can be grown as a suitable single crystal, this technique can determine its exact three-dimensional structure. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing. This level of detail is crucial for structure-property relationship studies.

Powder X-ray Diffraction (PXRD): This method is used for the analysis of polycrystalline or powdered solid samples. It is essential for identifying crystalline phases, determining phase purity, and analyzing the crystallinity of semi-crystalline materials, such as polymers derived from this compound. For instance, in studies where this compound is used to modify a crystalline substrate like microcrystalline cellulose (B213188), PXRD can be used to assess changes in the substrate's crystallinity index as a result of the chemical modification. nih.gov

Table 4: Information from X-ray Diffraction for Solid-State Derivatives

XRD MethodSample TypeKey Information Provided
Single-Crystal XRD Single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.
Powder XRD (PXRD) Polycrystalline powder, solid materialCrystalline phase identification, phase purity, unit cell parameters, crystallinity index, crystal size.

Q & A

Q. What are the established synthesis methods for (3-Chloropropyl)oxirane, and how do reaction conditions influence yield?

this compound is synthesized via epoxidation of allyl chloride derivatives or catalytic ring-opening reactions. A key method involves polymerization using modified triethylaluminum catalysts under controlled conditions (e.g., neat monomers, inert atmosphere). Yield optimization requires precise control of catalyst loading, temperature (typically 25–60°C), and reaction time to minimize side reactions like oligomerization .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy (¹H/¹³C): Identifies structural features like oxirane ring protons (δ 3.5–4.5 ppm) and chloropropyl groups (δ 1.5–2.5 ppm).
  • FTIR-ATR : Confirms oxirane oxygen content (peaks ~825 cm⁻¹) and C-Cl stretching (~650 cm⁻¹).
  • SEM/EDS : Evaluates surface morphology and elemental composition in hybrid materials (e.g., silsesquioxane composites) .

Q. How does the solubility profile of this compound affect solvent selection in reaction design?

The compound exhibits limited water solubility (6 g/100 mL at 10°C) but is miscible with organic solvents like acetone, ethanol, and dichloromethane. Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity in epoxide ring-opening reactions, while non-polar solvents (e.g., hexane) favor stability during storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in SN2 vs. SN1 pathways?

The oxirane ring undergoes nucleophilic attack preferentially at the less substituted carbon due to steric hindrance, favoring SN2 mechanisms. However, in acidic conditions, protonation of the epoxide oxygen stabilizes a carbocation intermediate, enabling SN1 pathways. Comparative kinetic studies with 1-propyl halides show higher reactivity (krel ~4.3–33.8) due to the electron-withdrawing Cl group enhancing electrophilicity .

Q. How can thermal stability be quantified for this compound-based polymers?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (~250°C for silsesquioxane composites). Differential scanning calorimetry (DSC) detects glass transitions (Tg) influenced by crosslinking density. Stability is improved by incorporating inert matrices (e.g., silica) or reducing residual catalyst traces .

Q. What strategies resolve contradictions between experimental and theoretical oxirane oxygen content?

Discrepancies arise from incomplete epoxidation or side reactions. Validate via:

  • AOCS Cd 9-57 titration : Direct measurement of oxirane oxygen.
  • FTIR-ATR calibration : Correlate absorbance at 825 cm⁻¹ with theoretical values (e.g., 6.0% for methyl esters) using regression models (r² ≥ 0.995) .

Q. How do steric and electronic effects influence regioselectivity in this compound functionalization?

Steric hindrance at the chloropropyl chain directs nucleophiles (e.g., amines, thiols) toward the oxirane’s terminal carbon. Electron-withdrawing Cl groups increase electrophilicity, accelerating ring-opening but may reduce selectivity in crowded systems. Computational modeling (DFT) predicts transition states to optimize reaction conditions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314: causes severe burns).
  • Ventilation : Use fume hoods due to volatility (vapor pressure: 22 mmHg at 25°C) and flammability (flash point: 33.9°C).
  • Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .

Q. How can researchers mitigate inconsistencies in toxicity data for this compound derivatives?

  • Prioritize in vitro assays (e.g., Ames test, zebrafish embryotoxicity) for preliminary screening.
  • Cross-reference EPA/IARC databases and avoid extrapolating data from structurally dissimilar compounds (e.g., 1,2,3-trichloropropane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.